molecular formula C10H7BrF2O B2447389 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1341073-10-6

7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2447389
CAS No.: 1341073-10-6
M. Wt: 261.066
InChI Key: MMYXHOJQTUXBBJ-UHFFFAOYSA-N
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Description

7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine atoms into the naphthalene ring.

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of bromine or fluorine atoms with other functional groups.

    Oxidation and Reduction: Alteration of the oxidation state of the compound.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism by which 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Pathway Involvement: Participating in or inhibiting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-5,8-difluoro-1-naphthalenone
  • 5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one
  • 7-Bromo-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

The presence of both bromine and fluorine atoms in 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one distinguishes it from other similar compounds, potentially offering unique electronic properties and reactivity.

Properties

IUPAC Name

7-bromo-5,8-difluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O/c11-6-4-7(12)5-2-1-3-8(14)9(5)10(6)13/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYXHOJQTUXBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C(C=C2F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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